molecular formula C14H15F2NO2S B2910106 (1R,5S)-8-((3,5-difluorophenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2319788-47-9

(1R,5S)-8-((3,5-difluorophenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane

Cat. No.: B2910106
CAS No.: 2319788-47-9
M. Wt: 299.34
InChI Key: SPSWHHMTKMNAMO-UHFFFAOYSA-N
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Description

The compound is a bicyclic structure with an 8-membered ring, which is quite unusual and could lead to interesting chemical properties. The presence of the difluorophenyl group suggests that it could have interesting interactions with other molecules due to the electronegativity of the fluorine atoms. The sulfonyl group is a good leaving group, suggesting that this compound could be involved in substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite rigid due to the bicyclic structure. The presence of the difluorophenyl and sulfonyl groups could also influence the overall shape of the molecule .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound might have a relatively high boiling point due to the large number of atoms and the presence of polar sulfonyl and difluorophenyl groups. The compound might also be quite dense .

Mechanism of Action

Without more specific information, it’s hard to say what the mechanism of action of this compound might be. It could potentially interact with biological molecules through the difluorophenyl group .

Future Directions

The unique structure of this compound suggests that it could have interesting chemical properties that are worth exploring. Future research could involve synthesizing the compound and studying its reactivity and interactions with other molecules .

Properties

IUPAC Name

8-(3,5-difluorophenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2S/c1-9-4-12-2-3-13(5-9)17(12)20(18,19)14-7-10(15)6-11(16)8-14/h6-8,12-13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSWHHMTKMNAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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